2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3,4-dimethylphenyl)acetamide
Description
The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3,4-dimethylphenyl)acetamide features a piperidine ring substituted with a benzenesulfonyl group at the 1-position and an acetamide moiety linked to a 3,4-dimethylphenyl group.
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-11-12-18(14-17(16)2)22-21(24)15-19-8-6-7-13-23(19)27(25,26)20-9-4-3-5-10-20/h3-5,9-12,14,19H,6-8,13,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMOSMOZKCXXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonation reaction, where the piperidine derivative reacts with benzenesulfonyl chloride in the presence of a base.
Acetamide Formation: The final step involves the acylation of the piperidine derivative with 3,4-dimethylphenylacetyl chloride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Structural Analogues in Medicinal Chemistry
N-(3,4-Dimethylphenyl)-2-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]acetamide
- Key Differences : Replaces the piperidine ring with a piperazine and substitutes benzenesulfonyl with a phenylethenesulfonyl group.
- Implications : The piperazine scaffold may enhance solubility due to increased nitrogen content, while the ethenesulfonyl group could alter electronic properties compared to benzenesulfonyl .
- Synthesis : Likely involves sulfonylation of piperazine followed by amide coupling, analogous to methods using HATU or EDC.HCl .
2-(3,4-Dimethylphenyl)-N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]acetamide (9b)
- Key Differences : Lacks the benzenesulfonyl-piperidine moiety but shares the 3,4-dimethylphenyl acetamide group.
- Properties : Synthesized via amide coupling with 3,4-dimethylphenylacetic acid, yielding 100% purity . The absence of a sulfonyl group may reduce metabolic stability compared to the target compound.
U-48800 and U-51754 (Opioid Analogs)
- Key Differences: Cyclohexyl-dimethylamino substituents instead of benzenesulfonyl-piperidine.
Agrochemical Analogues
Alachlor and Pretilachlor
- Key Differences : Chloroacetamide herbicides with 2,6-diethylphenyl or methoxymethyl groups.
- Implications : The target compound’s benzenesulfonyl-piperidine structure diverges significantly from these agrochemicals, highlighting the acetamide scaffold’s versatility across industries .
Physicochemical and Spectroscopic Comparisons
Notes:
- Sulfonyl vs. Non-sulfonyl Analogs: Benzenesulfonyl groups (target compound) enhance metabolic stability and may improve blood-brain barrier penetration compared to non-sulfonylated analogs like 9b .
- Piperidine vs. Piperazine : Piperidine’s conformational rigidity may favor specific receptor interactions, whereas piperazine’s additional nitrogen could increase solubility .
Biological Activity
The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3,4-dimethylphenyl)acetamide is a synthetic organic molecule with potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3,4-dimethylphenyl)acetamide can be represented as follows:
- IUPAC Name : 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3,4-dimethylphenyl)acetamide
- Molecular Formula : C19H24N2O3S
- Molecular Weight : 364.47 g/mol
Structural Representation
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been observed to exhibit:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, potentially reducing inflammation and pain.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing pathways related to neurological functions.
Therapeutic Applications
Research indicates that 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3,4-dimethylphenyl)acetamide has potential applications in treating:
- Neurological Disorders : Its ability to modulate neurotransmitter activity suggests it may be beneficial in conditions such as anxiety and depression.
- Inflammatory Diseases : The anti-inflammatory properties make it a candidate for treating diseases characterized by chronic inflammation.
In Vitro Studies
Recent studies have focused on the in vitro effects of this compound on various cell lines. For instance:
- Cytotoxicity Assays : The compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.
- Anti-inflammatory Activity : Inflammatory markers were significantly reduced in treated cells compared to controls.
Table of Biological Activity
Discussion
The diverse biological activities exhibited by 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3,4-dimethylphenyl)acetamide highlight its potential as a therapeutic agent. Its ability to modulate key biochemical pathways suggests it could be developed into a treatment for various conditions, particularly those involving inflammation and neurodegeneration.
Future Directions
Further research is needed to fully elucidate the pharmacokinetics and long-term effects of this compound. Clinical trials will be essential to confirm its efficacy and safety in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
